molecular formula C18H17O5Si3 B14309742 CID 78060894

CID 78060894

Katalognummer: B14309742
Molekulargewicht: 397.6 g/mol
InChI-Schlüssel: OMVZRAFTLFOADC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 78060894” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78060894” involves specific reaction conditions and reagents. The preparation methods typically include:

    Step 1: Initial reaction involving the starting materials under controlled temperature and pressure conditions.

    Step 2: Intermediate formation through a series of chemical reactions, including condensation and cyclization.

    Step 3: Final product isolation and purification using techniques such as crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-scale reactors: for the initial synthesis steps.

    Continuous monitoring: of reaction parameters to maintain consistency.

    Advanced purification techniques: to remove impurities and obtain the final product with desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “CID 78060894” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of specific functional groups with other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.

Wissenschaftliche Forschungsanwendungen

Compound “CID 78060894” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of compound “CID 78060894” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to target proteins: and modulating their activity.

    Influencing signaling pathways: involved in cellular processes.

    Altering gene expression: to produce desired biological effects.

Vergleich Mit ähnlichen Verbindungen

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “CID 78060894” is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it exhibits distinct properties such as higher stability, enhanced reactivity, and broader applications in various fields.

Eigenschaften

Molekularformel

C18H17O5Si3

Molekulargewicht

397.6 g/mol

InChI

InChI=1S/C18H17O5Si3/c19-25(17-12-6-2-7-13-17)21-24(16-10-4-1-5-11-16)22-26(20,23-25)18-14-8-3-9-15-18/h1-15,19-20H

InChI-Schlüssel

OMVZRAFTLFOADC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Si]2O[Si](O[Si](O2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.